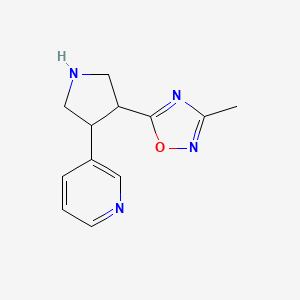

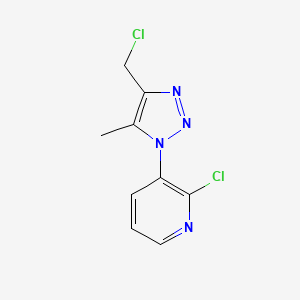

![molecular formula C11H13NO4S B1434481 2-乙酰氨基-4,7-二氢-5H-噻吩[2,3-c]吡喃-3-甲酸甲酯 CAS No. 1949815-95-5](/img/structure/B1434481.png)

2-乙酰氨基-4,7-二氢-5H-噻吩[2,3-c]吡喃-3-甲酸甲酯

描述

科学研究应用

Medicinal Chemistry: Synthesis of Bioactive Molecules

The thiophene moiety present in methyl 2-acetamido-thieno[2,3-c]pyran is a critical component in medicinal chemistry due to its wide range of therapeutic properties. It serves as a scaffold for the synthesis of compounds with anti-inflammatory, anti-psychotic, and anti-cancer activities . Researchers utilize this compound to create novel molecules that can interact with biological targets, offering potential treatments for various diseases.

Drug Discovery: Lead Compound Identification

In drug discovery, methyl 2-acetamido-thieno[2,3-c]pyran is used to generate combinatorial libraries. These libraries are screened to identify lead compounds that exhibit desirable pharmacological activity. The compound’s structural versatility allows for the creation of diverse chemical entities that can be optimized for better drug properties .

Material Science: Organic Semiconductor Synthesis

Thiophene derivatives are known for their application in material science, particularly in the synthesis of organic semiconductors. The electronic properties of thiophene make methyl 2-acetamido-thieno[2,3-c]pyran a valuable precursor for developing materials used in organic photovoltaics and field-effect transistors .

Analytical Chemistry: Chromatography Standards

Due to its well-defined structure and purity, methyl 2-acetamido-thieno[2,3-c]pyran is used as a standard in chromatographic analysis. It helps in the calibration of equipment and ensures the accuracy of analytical methods employed in pharmaceutical and chemical research .

Chemical Biology: Protein Interaction Studies

Researchers use thiophene derivatives to study protein interactions. The compound can be incorporated into peptides or proteins as a probe to investigate binding events, conformational changes, and enzyme activities. This application is crucial for understanding disease mechanisms at a molecular level .

Pharmacology: Pharmacokinetic Analysis

Methyl 2-acetamido-thieno[2,3-c]pyran can be used to study pharmacokinetic properties of drugs. Its structural features allow it to serve as a model compound in the analysis of absorption, distribution, metabolism, and excretion (ADME) profiles of therapeutic agents .

Environmental Chemistry: Pollutant Degradation Studies

Thiophene compounds are studied for their ability to degrade environmental pollutants. Methyl 2-acetamido-thieno[2,3-c]pyran may be used in research to develop catalysts or reactive species that can break down harmful chemicals in the environment .

Biochemistry: Enzyme Inhibition Research

In biochemistry, methyl 2-acetamido-thieno[2,3-c]pyran is explored for its potential to inhibit enzymes that are targets for drug development. Its interaction with enzymes can lead to the discovery of new inhibitors that can regulate biological pathways involved in diseases .

属性

IUPAC Name |

methyl 2-acetamido-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4S/c1-6(13)12-10-9(11(14)15-2)7-3-4-16-5-8(7)17-10/h3-5H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCJGDLXVBIHCLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C2=C(S1)COCC2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-acetamido-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

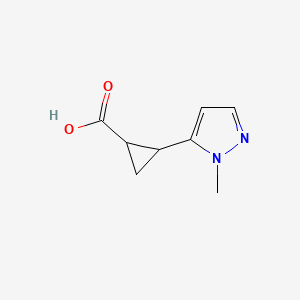

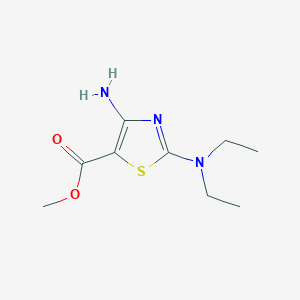

![(3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine dihydrochloride](/img/structure/B1434402.png)

![N-methyl-1-(7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1434404.png)

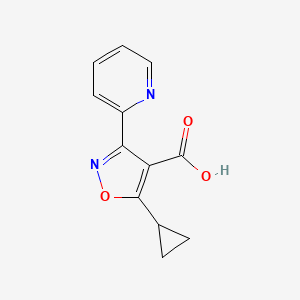

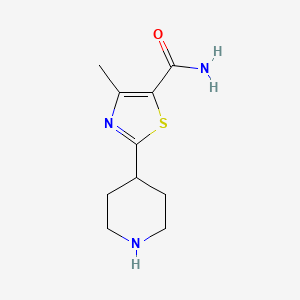

![1-(cyclopropylmethyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B1434410.png)

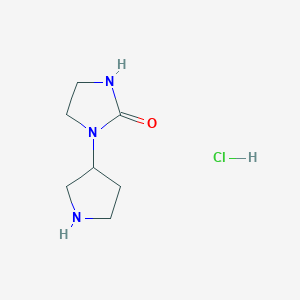

![N-(2-methoxyethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1434413.png)

![Ethyl 2-azaspiro[4.4]nonane-4-carboxylate](/img/structure/B1434414.png)

![3-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1434417.png)

![(2,2-Difluoropropyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B1434420.png)